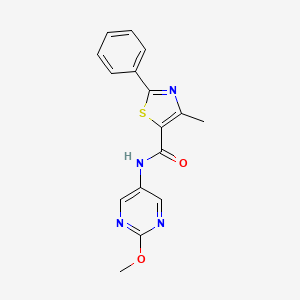

N-(2-甲氧基嘧啶-5-基)-4-甲基-2-苯基噻唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-methoxypyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide is a chemical entity that appears to be related to various research areas, including the synthesis of fluorescent dyes, HIV integrase inhibitors, c-Met inhibitors, and Lck inhibitors. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related thiazole carboxamide compounds involves multiple steps, including the use of building blocks like thioamides and the optimization of synthetic routes through reactions such as reduction and nucleophilic substitution. For instance, the synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide was achieved with high yield using 2-nitropyridine as a raw material and was optimized for temperature and solvent use . This suggests that a similar approach could be applied to synthesize N-(2-methoxypyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide.

Molecular Structure Analysis

The molecular structure of thiazole carboxamide derivatives is often characterized by features such as the presence of a long chain capable of forming hydrogen bonds and specific structural motifs that confer activity against certain targets, such as c-Met inhibitors . Additionally, the presence of substituents on the pyrimidine ring can significantly affect the molecular properties, as seen in the spectral studies of related compounds .

Chemical Reactions Analysis

Thiazole carboxamides can participate in various chemical reactions, including excited state proton transfer (ESPT) and intramolecular charge transfer (ICT), which are important for the fluorescence properties of dye compounds . The reactivity of such compounds can be influenced by the nature of the substituents and the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole carboxamide derivatives can be quite diverse. For example, fluorescent dyes based on thiazole carboxamides display a wide range of fluorescence from 412 to 672 nm with quantum yields ranging from 0.1 to 0.88 . The pharmacokinetic profiles and potency of carboxamide derivatives, such as HIV integrase inhibitors, are optimized to achieve low nanomolar activity and good pharmacokinetics in preclinical species . The spectral properties, including IR and NMR, are also influenced by the substituents present on the pyrimidine ring .

科学研究应用

分子结构研究

已经研究了相关化合物(例如 1-[(6-甲氧基-5-甲基嘧啶-4-基)甲基]-1H-苯并[d]咪唑-7-甲酸甲酯)的晶体和分子结构,以了解影响其生物活性的结构特征。这些研究提供了对化合物功能至关重要的分子相互作用和构象的见解,为更有效的衍生物的设计奠定了基础 (Richter 等人,2023 年)。

杂环化合物合成

研究重点是合成衍生自类似结构的新型杂环化合物,旨在探索它们作为抗炎、镇痛和抗癌剂的潜力。这些化合物的合成涉及各种化学反应,并为开发具有改进的功效和选择性的新治疗剂提供了途径 (Abu-Hashem 等人,2020 年)。

光谱分析和取代基效应

已经对具有类似结构的化合物进行了包括 IR 和 1H NMR 在内的光谱研究,以评估取代基对其光谱性质的影响。这些研究对于理解不同的官能团如何影响化合物的化学行为和反应性至关重要,这对于合理设计具有所需性质的新化合物至关重要 (Arulkumaran 等人,2014 年)。

抗癌和抗炎应用

研究探索了在开发新的抗癌和抗炎药物中使用类似化合物的可能性。通过合成和评估这些衍生物的生物活性,科学家旨在识别可作为各种疾病的有效治疗手段的有效化合物。构效关系研究有助于查明负责治疗效果的分子特征 (Rahmouni 等人,2016 年)。

激酶抑制用于癌症治疗

一些衍生物已被确定为 Met 激酶超家族的选择性抑制剂,在癌症治疗中显示出前景。这些化合物表现出有效的酶抑制,并在临床前模型中显示出显着的肿瘤生长抑制,突出了它们作为新型抗癌剂的潜力 (Schroeder 等人,2009 年)。

安全和危害

属性

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-10-13(23-15(19-10)11-6-4-3-5-7-11)14(21)20-12-8-17-16(22-2)18-9-12/h3-9H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCKBPUBBBQURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxypyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B3014155.png)

![2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B3014156.png)

![4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B3014161.png)

![N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide](/img/structure/B3014162.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3014163.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B3014167.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B3014168.png)

![(Z)-2-Cyano-3-[4-(3-oxopiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B3014172.png)

![(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B3014173.png)

![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3014175.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B3014176.png)